molecular formula C7H6INO2 B1329957 4-Iodo-2-nitrotoluene CAS No. 41252-97-5

4-Iodo-2-nitrotoluene

Cat. No. B1329957
Key on ui cas rn: 41252-97-5
M. Wt: 263.03 g/mol
InChI Key: QLMRDNPXYNJQMQ-UHFFFAOYSA-N
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Patent
US07935694B2

Procedure details

To a solution of 4-iodo-1-methyl-2-nitro-benzene (25.0 g, 107 mmol) in 300 mL of ethanol was added sulfided platinum (3.00 g) and ammonium formate (20.3 g, 321 mmol). The mixture was heated to reflux for 12 h and then cooled to 22° C., filtered through Celite® and concentrated in vacuo. The resulting residue was diluted with H2O (300 mL) and extracted with 3×200 mL CH2Cl2. The organic fractions were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo to give b (21.1 g, 95%): MS m/z=234 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.C([O-])=O.[NH4+]>C(O)C.[Pt]>[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([NH2:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
20.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with H2O (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give b (21.1 g, 95%)

Outcomes

Product
Name
Type
Smiles
IC=1C=CC(=C(C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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